molecular formula C16H15ClN2O3S3 B299487 N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide

N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide

Cat. No. B299487
M. Wt: 415 g/mol
InChI Key: ZFDAKCTYBVQOQX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CM-272 and has shown promise as a tool for investigating various biological processes. In

Mechanism of Action

CM-272 is a potent inhibitor of several PTPs, including PTP1B and SHP2. The compound works by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins, which can have a variety of downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by CM-272 has been shown to have a variety of biochemical and physiological effects. For example, in vitro studies have demonstrated that CM-272 can inhibit insulin signaling in adipocytes, leading to increased glucose uptake and improved insulin sensitivity. In addition, CM-272 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of CM-272 is its specificity for PTPs, which allows researchers to investigate the role of these enzymes in various biological processes. In addition, CM-272 has been shown to be effective in a variety of cell types and animal models, making it a versatile tool for scientific research. However, one limitation of CM-272 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving CM-272. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of CM-272. In addition, researchers are investigating the role of PTPs in various disease states, such as cancer and diabetes, and are exploring the potential of PTP inhibitors, including CM-272, as therapeutic agents. Finally, researchers are investigating the use of CM-272 as a tool for investigating the role of PTPs in various biological processes, such as cell signaling and metabolism.
Conclusion:
In conclusion, CM-272 is a chemical compound that has shown promise as a tool for investigating the role of PTPs in various biological processes. The compound is synthesized using several steps and has been studied extensively for its scientific research applications. CM-272 works by inhibiting PTPs, which can have a variety of downstream effects on cell signaling pathways. The compound has several advantages and limitations for lab experiments, and there are several future directions for research involving CM-272.

Synthesis Methods

The synthesis of CM-272 involves several steps, including the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This is followed by the reaction of the ethanol with 2-mercaptobenzothiazole to form the corresponding thioether. Finally, the thioether is sulfonated with chlorosulfonic acid to produce CM-272. The yield of CM-272 is typically around 50%, and the compound can be purified using column chromatography.

Scientific Research Applications

CM-272 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the investigation of the role of protein tyrosine phosphatases (PTPs) in various biological processes. PTPs are enzymes that play a critical role in regulating cell signaling pathways, and dysregulation of PTP activity has been linked to a variety of diseases, including cancer, diabetes, and autoimmune disorders.

properties

Molecular Formula

C16H15ClN2O3S3

Molecular Weight

415 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C16H15ClN2O3S3/c1-23-16-19-14-7-6-13(10-15(14)24-16)25(20,21)18-8-9-22-12-4-2-11(17)3-5-12/h2-7,10,18H,8-9H2,1H3

InChI Key

ZFDAKCTYBVQOQX-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCOC3=CC=C(C=C3)Cl

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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